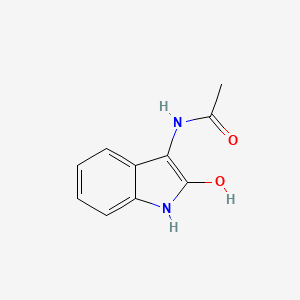

N-(2-hydroxy-1H-indol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-1H-indol-3-yl)acetamide is a chemical compound with the molecular formula C10H10N2O2. It is an indole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1H-indol-3-yl)acetamide typically involves the reaction of indole derivatives with acetic anhydride under controlled conditions. One common method includes the acetylation of 2-hydroxyindole using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 2-hydroxy group on the indole ring can act as a leaving group under acidic conditions. In related systems (e.g., 1-hydroxyindoles), nucleophilic substitution occurs at the 1-position via an indolenium ion intermediate . For N-(2-hydroxy-1H-indol-3-yl)acetamide, substitution likely targets the 2-position, though reactivity depends on protonation and solvent effects.

Example Reaction with Indole Nucleophiles

In 85% formic acid, analogous 1-hydroxyindoles undergo substitution with indole to form bis-indole derivatives :

N-(2-Hydroxyindol-3-yl)acetamide+IndoleHCOOHN-[2-(1-Indol-3-yl)indol-3-yl]ethylacetamide+H2O

Conditions:

Electrophilic Substitution Reactions

The indole nucleus is susceptible to electrophilic attack, typically at the 5-position due to the acetamide group’s directing effects.

Nitration and Halogenation

-

Nitration: Nitric acid in acetic anhydride introduces nitro groups at the 5-position.

-

Bromination: N-Bromosuccinimide (NBS) in DMF selectively brominates the indole ring .

Regioselectivity Example

N-(2-Hydroxyindol-3-yl)acetamideNBS, DMF5-Bromo-N-(2-hydroxyindol-3-yl)acetamide

Oxidation

The 2-hydroxy group can oxidize to a quinone structure under strong oxidizing agents (e.g., KMnO₄) , though stability issues may lead to decomposition.

Reduction

The acetamide group is reducible to an amine using LiAlH₄:

N-(2-Hydroxyindol-3-yl)acetamideLiAlH4N-(2-Hydroxyindol-3-yl)ethylamine

Condensation and Cyclization

The acetamide moiety participates in condensation with carbonyl compounds. For example, reaction with aldehydes forms Schiff bases:

N-(2-Hydroxyindol-3-yl)acetamide+RCHO→Schiff Base+H2O

Applications: Synthesizing heterocyclic scaffolds for drug discovery .

Hydrolysis

Acid or base hydrolysis cleaves the acetamide group:

-

Acidic Hydrolysis:

N-(2-Hydroxyindol-3-yl)acetamideHCl, H2O2-Hydroxyindole-3-acetic Acid+NH4+ -

Basic Hydrolysis:

N-(2-Hydroxyindol-3-yl)acetamideNaOH2-Hydroxyindole-3-acetate+NH3

Photochemical Reactions

UV irradiation induces dimerization via the indole ring, forming cyclobutane-linked dimers. This is common in indole derivatives but requires specific wavelength control .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-(2-hydroxy-1H-indol-3-yl)acetamide is characterized by its indole moiety, which is known for its pharmacological significance. The molecular formula is C_10H_10N_2O_2, indicating the presence of hydroxyl and acetamide functional groups that contribute to its biological activities.

Biological Activities

The compound exhibits a range of biological activities that make it a valuable candidate for therapeutic applications:

- Anticancer Properties : Research indicates that this compound can inhibit melanoma cell proliferation by inducing apoptosis through the activation of critical signaling pathways such as PI3K/Akt and MAPK . Studies have shown its effectiveness against various cancer cell lines, including colon cancer cells .

- Antimicrobial Effects : The compound has demonstrated antimicrobial properties, making it a potential candidate for developing new antimicrobial agents .

- Anti-inflammatory Activity : Its ability to modulate inflammatory responses has been noted, which is significant in treating inflammatory diseases .

Synthesis and Preparation Methods

This compound can be synthesized through various methods:

- Acetylation Reaction : The synthesis typically involves the acetylation of 2-hydroxyindole using acetic anhydride in the presence of a base such as pyridine.

- Optimization for Industrial Production : For large-scale production, reaction conditions are optimized to maximize yield and purity, utilizing advanced purification techniques .

Case Studies and Research Findings

- Melanoma Treatment : A study demonstrated that this compound significantly inhibited melanoma cell growth through apoptosis induction .

- Colon Cancer Research : A recent study indicated that this compound reduced tumor growth in nude mice models by targeting specific signaling pathways associated with tumorigenesis .

- Antimicrobial Studies : Investigations into its antimicrobial properties revealed promising results against various bacterial strains, suggesting potential for development as a new antibiotic agent .

Mecanismo De Acción

The mechanism of action of N-(2-hydroxy-1H-indol-3-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-hydroxy-2-(1H-indol-3-yl)ethyl)acetamide

- N-(2-(1H-indol-3-yl)ethyl)acetamide

- N-acetylserotonin

Uniqueness

N-(2-hydroxy-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Actividad Biológica

N-(2-hydroxy-1H-indol-3-yl)acetamide is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

The compound features an indole moiety, which is known for its pharmacological significance due to its ability to interact with various biological targets.

Target of Action

This compound acts on multiple biochemical pathways due to its structural properties. Indole derivatives are recognized for their broad range of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antioxidant

Mode of Action

Research indicates that this compound can inhibit melanoma cell proliferation by inducing apoptosis. The mechanism involves the activation of specific signaling pathways such as PI3K/Akt and MAPK, which are critical in regulating cell survival and death .

1. Anticancer Properties

This compound has shown promising results in cancer research. Studies indicate that it effectively inhibits the growth of various cancer cell lines, particularly melanoma cells. The compound's ability to induce apoptosis and inhibit cell proliferation positions it as a potential candidate for cancer therapy .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma | 5.0 | Induces apoptosis via PI3K/Akt |

| Colon Carcinoma | 7.5 | Inhibits proliferation |

| Lung Carcinoma | 6.0 | Induces autophagy |

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Research demonstrates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development .

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 µg/mL |

| Escherichia coli | 1.50 µg/mL |

| Candida albicans | 2.00 µg/mL |

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. Studies utilizing carrageenan-induced paw edema in rodents have shown a significant reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antitumor Activity : A study highlighted the compound's effectiveness against solid tumors, particularly colon and lung cancers, showing promising results in vitro and in vivo models .

- Neuroprotective Effects : Research has indicated potential neuroprotective properties, suggesting that it may help mitigate damage in neurodegenerative diseases through antioxidant mechanisms.

- Serotonin System Interaction : The compound is being studied for its effects on the serotonin system, which could lead to new treatments for mental health disorders.

Propiedades

IUPAC Name |

N-(2-hydroxy-1H-indol-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6(13)11-9-7-4-2-3-5-8(7)12-10(9)14/h2-5,12,14H,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEWJTIGRJWVQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC2=CC=CC=C21)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.